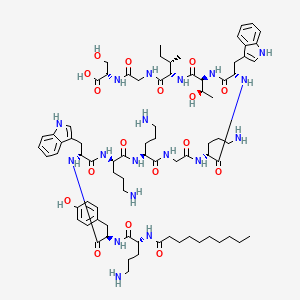
Brevicidine analog 22
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Brevicidine analog 22 is a member of the brevicidine family, which consists of cyclic lipopeptides known for their potent antimicrobial activity. These compounds are particularly effective against Gram-negative pathogens and have shown promise in combating antibiotic-resistant bacteria .
准备方法
Synthetic Routes and Reaction Conditions
Brevicidine analog 22 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Chain Elongation: Subsequent amino acids are added one by one through coupling reactions.
Cyclization: The linear peptide is cyclized to form the macrocyclic structure.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound involves optimizing the SPPS process for large-scale synthesis. This includes scaling up the reaction volumes, improving the efficiency of coupling reactions, and enhancing the purification steps to achieve high yields and purity .
化学反应分析
Types of Reactions
Brevicidine analog 22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert disulfide bonds to thiols.
Substitution: Nucleophilic substitution reactions can modify the side chains of amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reduction reactions.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted analogs of this compound, which can exhibit different biological activities .
科学研究应用
Brevicidine analog 22 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and structure-activity relationships of cyclic lipopeptides.
Biology: The compound is employed in research on bacterial membrane disruption and antimicrobial resistance mechanisms.
Medicine: this compound is investigated for its potential as a therapeutic agent against multidrug-resistant bacterial infections.
Industry: The compound is explored for its use in developing new antimicrobial coatings and materials
作用机制
Brevicidine analog 22 exerts its antimicrobial effects by disrupting the proton motive force of bacterial cells. It interacts with lipopolysaccharides in the outer membrane and targets phosphatidylglycerol and cardiolipin in the inner membrane. This disruption leads to metabolic perturbations, including inhibition of ATP synthesis, dehydrogenation of NADH, accumulation of reactive oxygen species, and inhibition of protein synthesis .
相似化合物的比较
Similar Compounds
Brevicidine: The parent compound with selective activity against Gram-negative pathogens.
BrevicidineB: A variant with a single amino acid substitution (Tyr2 to Phe2) that broadens its antimicrobial spectrum to include Gram-positive pathogens.
Laterocidine: Another cyclic lipopeptide with similar antimicrobial properties
Uniqueness of Brevicidine Analog 22
This compound stands out due to its enhanced stability and broad-spectrum antimicrobial activity. It exhibits potent activity against both Gram-negative and Gram-positive bacteria, making it a promising candidate for further development as an antimicrobial agent .
属性
分子式 |
C78H118N18O17 |
|---|---|
分子量 |
1579.9 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-5-amino-2-[[2-[[(2S)-5-amino-2-[[(2R)-5-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-(decanoylamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]pentanoyl]amino]acetyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C78H118N18O17/c1-5-7-8-9-10-11-12-29-64(100)87-57(26-18-35-80)70(104)92-60(38-48-30-32-51(99)33-31-48)73(107)94-61(39-49-41-83-54-23-15-13-21-52(49)54)74(108)91-59(28-20-37-82)72(106)90-56(25-17-34-79)69(103)85-43-65(101)88-58(27-19-36-81)71(105)93-62(40-50-42-84-55-24-16-14-22-53(50)55)75(109)96-68(47(4)98)77(111)95-67(46(3)6-2)76(110)86-44-66(102)89-63(45-97)78(112)113/h13-16,21-24,30-33,41-42,46-47,56-63,67-68,83-84,97-99H,5-12,17-20,25-29,34-40,43-45,79-82H2,1-4H3,(H,85,103)(H,86,110)(H,87,100)(H,88,101)(H,89,102)(H,90,106)(H,91,108)(H,92,104)(H,93,105)(H,94,107)(H,95,111)(H,96,109)(H,112,113)/t46-,47+,56-,57+,58+,59+,60+,61+,62-,63-,67-,68-/m0/s1 |
InChI 键 |
SFADWBYAKAYZHM-ISJCCYNISA-N |
手性 SMILES |
CCCCCCCCCC(=O)N[C@H](CCCN)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@H](CCCN)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N[C@H](CCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CO)C(=O)O |
规范 SMILES |
CCCCCCCCCC(=O)NC(CCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCN)C(=O)NC(CCCN)C(=O)NCC(=O)NC(CCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tetrasodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12384108.png)
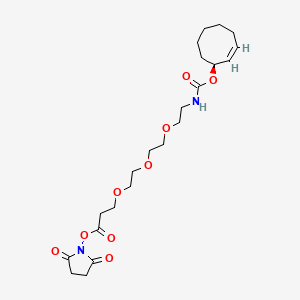

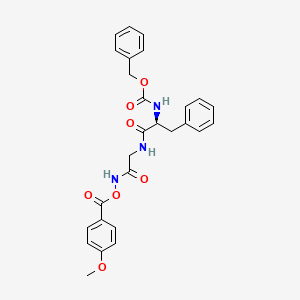

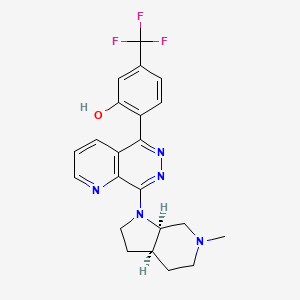

![4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12384150.png)
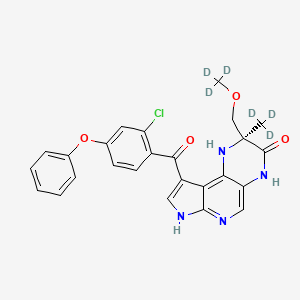
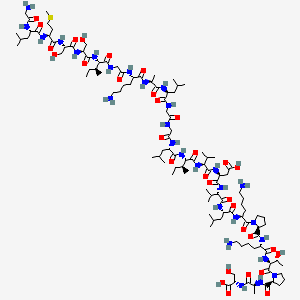
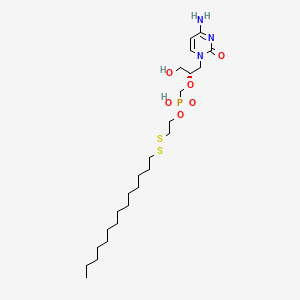
![methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate](/img/structure/B12384181.png)
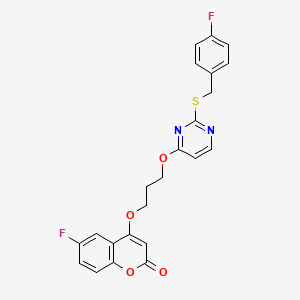
![2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B12384194.png)
